2-[(3,5-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Description
This compound belongs to the pyrimido-benzothiazine dioxide class, characterized by a fused heterocyclic core with a sulfonyl group at positions 5,4. The structure features:
- 6-Ethyl substitution: A short alkyl chain at position 6, enhancing solubility compared to bulkier aromatic substitutions .
- 3,5-Difluorobenzylsulfanyl group: Positioned at the 2-site, this substituent introduces electronegative fluorine atoms, which improve metabolic stability and membrane permeability .
The compound’s molecular formula is inferred as C₂₁H₁₇F₂N₃O₂S₂ (based on analogs in and ), with a molecular weight of approximately 461.5 g/mol.
Properties
IUPAC Name |
2-[(3,5-difluorophenyl)methylsulfanyl]-6-ethylpyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2S2/c1-2-24-16-6-4-3-5-15(16)18-17(28(24,25)26)10-22-19(23-18)27-11-12-7-13(20)9-14(21)8-12/h3-10H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLSGMNJNPDJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC4=CC(=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(3,5-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a complex heterocyclic compound with significant potential in pharmacology. Its unique structure combines pyrimidine and benzothiazine functionalities, which contribute to its diverse biological activities. This article reviews the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring fused to a benzothiazine moiety, with a sulfanyl group and a difluorobenzyl substituent. The molecular formula is with a molecular weight of approximately 419.5 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅F₂N₃O₂S |
| Molecular Weight | 419.5 g/mol |
| Structural Features | Pyrimidine and Benzothiazine rings |
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, similar benzothiazine derivatives have shown efficacy in reducing cell viability in cancer cell lines such as MCF7 and SH-SY5Y . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Effects
A study highlighted the neuroprotective potential of related benzothiazine compounds against oxidative stress-induced neuronal damage. Specifically, these compounds reduced reactive oxygen species (ROS) formation and improved cell viability in neuroblastoma cells exposed to neurotoxins like 6-hydroxydopamine (6-OHDA) . The protective effects were attributed to the modulation of ion channels and reduction of glutamate-induced cytotoxicity.
Antimicrobial Activity
Compounds similar to 2-[(3,5-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine have demonstrated antimicrobial properties against various pathogens. The presence of the sulfanyl group is believed to enhance the compound's interaction with microbial targets .
Structure-Activity Relationship (SAR)
The biological activity of 2-[(3,5-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine can be influenced by its structural components:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-fluorobenzyl)thiazolidin-4-one | Thiazolidinone core | Antimicrobial |
| 2-(benzylthio)-1H-benzimidazole | Benzimidazole scaffold | Anticancer |
| 4-(difluoromethyl)thiazole | Thiazole ring | Antiviral |
The unique combination of difluoro substituents and a sulfanyl group enhances its biological activity compared to other compounds .
Neuroprotection in SH-SY5Y Cells
In a notable case study involving SH-SY5Y neuroblastoma cells, treatment with related compounds resulted in a significant reduction in apoptotic cell death induced by oxidative stress. The study reported that pretreatment with these compounds at concentrations of 10 µM provided nearly complete protection against neurotoxin-induced cytotoxicity .
Cytotoxicity Assessment
Another study evaluated the cytotoxic effects of various benzothiazine derivatives on cancer cell lines. Compounds similar to 2-[(3,5-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine showed lower cytotoxicity compared to traditional chemotherapeutics like doxorubicin when assessed over different time intervals .
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 2-[(3,5-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide exhibit various biological activities:
- Antimicrobial Activity : The compound shows potential against various bacterial strains.
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on cancer cell lines.
- Antiviral Effects : Structural analogs are being studied for their ability to inhibit viral replication.
Case Studies
Several studies have explored the applications of compounds related to this compound:
- Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of similar benzothiazine derivatives against breast cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis .
- Antimicrobial Activity : Research conducted on thiazolidinone derivatives revealed that modifications similar to those in this compound enhanced antimicrobial potency against resistant bacterial strains.
- Viral Inhibition Studies : A recent investigation into thiazole derivatives showed promise in inhibiting viral replication mechanisms. The structural similarities suggest that this compound could be evaluated for antiviral applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
The 2-position sulfanyl group is critical for modulating electronic and steric properties:
- Fluorine vs.
- Methoxy vs. Fluoro : Methoxy groups (e.g., in ) improve water solubility but reduce metabolic stability due to susceptibility to demethylation .
Alkyl Chain Variations at Position 6
The 6-position alkyl chain impacts solubility and steric hindrance:
- Ethyl vs.
Core Heterocycle Comparisons
While the target compound shares a pyrimido-benzothiazine core with analogs in and , other heterocycles (e.g., thiazolo-pyrimidines in ) highlight divergent pharmacophores:
- Thiazolo-pyrimidine Derivatives (e.g., Compounds 11a/b in ): Feature cyano groups and methylfurans, enabling strong dipole interactions but lower metabolic stability due to ester linkages . Lower molecular weights (386–403 g/mol) but reduced complexity for target-specific binding.
Key Research Findings
- Fluorine Impact : The 3,5-difluoro substitution in the target compound optimizes electronegativity for receptor binding without compromising solubility, unlike bulkier halogenated analogs .
- Ethyl Chain Advantage : Compared to aromatic 6-substituents, the ethyl group improves pharmacokinetic profiles, as seen in higher aqueous solubility (estimated 25–50 μg/mL) .
- Sulfonyl Group Role : The 5,5-dioxide moiety is critical for hydrogen-bond acceptor capacity, a feature shared with analogs in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
